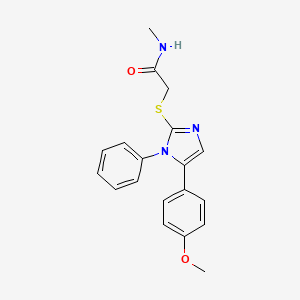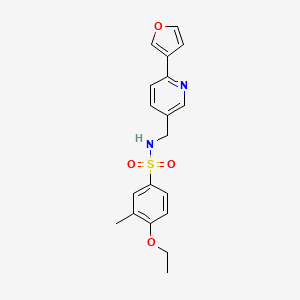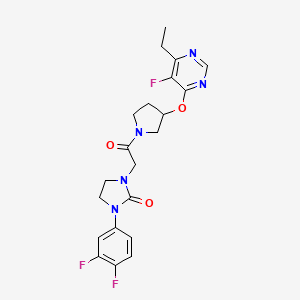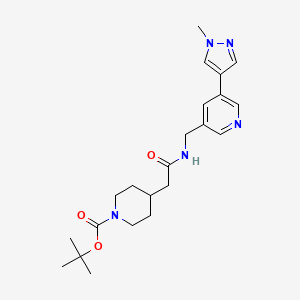
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Preservatives and Cosmetic Applications
Compounds with methoxyphenyl groups, similar to the one , have been widely studied for their antimicrobial properties. Parabens, for example, which are esters of para-hydroxybenzoic acid, have been extensively used as preservatives in foodstuffs, cosmetics, and pharmaceuticals. These compounds act as weak endocrine disrupter chemicals, and their fate and behavior in aquatic environments have been a topic of interest, suggesting environmental considerations for similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Effects and Drug Interactions
Looking at analogues like Ketamine, which is an N-methyl-D-aspartate (NMDA) receptor antagonist, there is substantial research into the pharmacokinetics, pharmacodynamics, and clinical efficacy in anesthesia and pain therapy. Such studies provide insights into how similar compounds could be modified or applied in medical research to explore novel therapeutic effects or to understand their potential interactions with biological systems (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).
DNA Interaction and Molecular Biology
Compounds like Hoechst 33258, known for binding to the minor groove of DNA, share a resemblance in function with molecules that contain aromatic rings and nitrogenous bases. This suggests potential applications in studying DNA-protein interactions, gene expression regulation, and fluorescent DNA staining for cytological studies. The specific interactions of such compounds with DNA can serve as a basis for developing new drugs or molecular probes (Issar & Kakkar, 2013).
Therapeutic Potential and Drug Development
Exploring the therapeutic potential of novel compounds often involves examining their interactions with neurotransmitters or receptors. For instance, the serotonergic system's involvement in the antidepressant actions of certain drugs highlights a promising area for developing treatments for mood disorders. This suggests that compounds with similar pharmacological profiles could be investigated for their potential effects on neurotransmission and therapeutic applications in psychiatric conditions (Jardin, Müller, Elfving, Dale, Wegener, & Sánchez, 2016).
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-20-18(23)13-25-19-21-12-17(14-8-10-16(24-2)11-9-14)22(19)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUQNSZNWCRNRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2360650.png)
![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2360652.png)

![2,4,5-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2360654.png)


![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2360662.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2360664.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2360666.png)
![2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2360668.png)


![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)

